Product packaging for Anthracene-1-d(Cat. No.:CAS No. 14056-37-2)

Anthracene-1-d

Cat. No.: B12657484
CAS No.: 14056-37-2
M. Wt: 179.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UICOGKGYSA-N
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Description

Anthracene-1-d , with the molecular formula C 14 H 9 D, is a selectively deuterated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This isotope-labeled compound is designed for advanced research applications where the deuterium atom serves as a spectroscopic probe or alters reaction pathways. In polymer science, anthracene and its derivatives are covalently incorporated into polymers for high-end applications. These anthracene-containing polymers are investigated for use as plastic scintillators to detect ionizing radiation, in electroluminescent devices , and as fluorophores for sensing. The anthracene moiety is also valued for its role as a reactive site in reversible reactions, such as photodimerization and Diels-Alder cycloadditions, enabling the development of dynamic and self-healing materials . The intrinsic photophysical properties of the anthracene core, including its extended π-system and relatively high fluorescence quantum yield, make it an excellent building block for organic electronics and as a molecular probe. Researchers utilize this compound to study these properties and mechanisms with enhanced precision, leveraging the kinetic isotope effect and distinct spectroscopic signature of the deuterium atom. Handling and Safety: This compound is a solid and should be stored in a cool, dry place, protected from light. It is hygroscopic and may cause skin and eye irritation. Proper personal protective equipment should be worn. This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10 B12657484 Anthracene-1-d CAS No. 14056-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14056-37-2

Molecular Formula

C14H10

Molecular Weight

179.23 g/mol

IUPAC Name

1-deuterioanthracene

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i5D

InChI Key

MWPLVEDNUUSJAV-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=C2C=C3C=CC=CC3=CC2=CC=C1

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1

Origin of Product

United States

Synthesis Methodologies for Anthracene 1 D

Strategies for Regioselective Deuteration

The successful synthesis of anthracene-1-d hinges on strategies that can selectively activate the C1 position for deuteration, while leaving other positions on the anthracene (B1667546) core untouched. These methods often exploit differences in reactivity of the various protons on the anthracene molecule or employ directing groups to guide the deuteration to the desired site.

Hydrolysis of Organometallic Intermediates with Deuterium (B1214612) Oxide (D2O)

A common and effective strategy for introducing deuterium at a specific position in an aromatic compound is through the formation of an organometallic intermediate, followed by quenching with heavy water (D₂O). cdnsciencepub.com This approach relies on the generation of a carbanionic or highly polarized carbon-metal bond at the desired location, which readily undergoes hydrolysis upon treatment with D₂O to incorporate a deuterium atom.

The formation of dilithio derivatives of anthracene has been explored as a route to deuterated anthracenes. cdnsciencepub.com This method involves the reaction of a dihaloanthracene, such as 9,10-dibromoanthracene, with an organolithium reagent like n-butyllithium. cdnsciencepub.com This process generates a dilithioanthracene intermediate, which can then be hydrolyzed with D₂O to produce the corresponding dideuterated anthracene. cdnsciencepub.com While this method has been successfully used to synthesize anthracene-9,10-d₂, achieving selective monolithiation at the C1 position to produce this compound is more challenging and requires specific starting materials and reaction conditions.

Dilithio Derivatives

Metalation and Deuterium Oxide Hydrolysis of Halogenated Anthracenes

A more direct approach to this compound involves the metalation of a halogenated anthracene precursor. This popular method utilizes the reaction of an aromatic halide with a metal, such as lithium or magnesium, to form an organometallic intermediate. cdnsciencepub.com For the synthesis of this compound, 1-bromoanthracene (B1281567) would be the logical starting material. Reaction of 1-bromoanthracene with a suitable metal would generate a 1-anthryl organometallic species, which upon quenching with D₂O, would yield this compound. However, challenges can arise in the preparation of the organometallic derivatives, and the isotopic purity of the final product can be variable. cdnsciencepub.com

Diels-Alder Cycloaddition with Deuterated Precursors

A powerful and versatile method for constructing specifically deuterated aromatic compounds is the Diels-Alder reaction. cdnsciencepub.com This [4+2] cycloaddition reaction allows for the assembly of the anthracene ring system from smaller, pre-deuterated building blocks. cdnsciencepub.comblogspot.com For the synthesis of this compound, a deuterated diene or dienophile would be required. For instance, a deuterated butadiene could be reacted with a suitable quinone, like p-benzoquinone or 1,4-naphthoquinone, to form a deuterated adduct. cdnsciencepub.com Subsequent oxidation and aromatization steps would then lead to the desired deuterated anthracene. cdnsciencepub.com This strategy offers excellent control over the position of the deuterium label, provided that the deuterated precursors are readily available. cdnsciencepub.com

Acid- or Base-Catalyzed Deuterium Exchange for Specific Positions

Direct hydrogen-deuterium (H/D) exchange reactions catalyzed by acids or bases can also be employed for the synthesis of deuterated anthracenes. cdnsciencepub.comgoogle.com The regioselectivity of this method depends on the relative acidity or basicity of the different protons on the anthracene ring.

Under acidic conditions, using a deuterium source like D₂SO₄ or DCl in D₂O, the 9 and 10 positions of anthracene are the most reactive and exchange more rapidly than other positions. cdnsciencepub.comresearchgate.net While this is useful for preparing anthracene-9,10-d₂, it makes the selective synthesis of this compound by this method challenging, as it often leads to a mixture of mono- and polydeuterated products. cdnsciencepub.com Weaker acids, such as p-toluenesulfonic acid-d, have been investigated to improve selectivity, but mixtures are still common. cdnsciencepub.com

Base-catalyzed exchange, often using a strong base in the presence of a deuterium source, can also lead to deuteration. cdnsciencepub.com The kinetic acidity of the various protons on the anthracene ring will dictate the site of deuterium incorporation. However, controlling the reaction to achieve selective deuteration at the C1 position without affecting other sites can be difficult.

Research Findings on Synthesis Methodologies

Synthesis StrategyReagents/PrecursorsKey Findings & ChallengesIsotopic Purity
Hydrolysis of Dilithio Derivatives 9,10-dibromoanthracene, n-butyllithium, D₂OPrimarily used for anthracene-9,10-d₂. Selective monolithiation at C1 is difficult. cdnsciencepub.com>97% reported for anthracene-9,10-d₂. cdnsciencepub.com
Hydrolysis of Dimagnesium Derivatives Anthracene, Magnesium, D₂OPreparation of the Grignard reagent can be challenging. cdnsciencepub.comNot specified for this compound.
Metalation of Halogenated Anthracenes 1-bromoanthracene, Metal (e.g., Li, Mg), D₂OA popular approach, but preparation of the organometallic intermediate can be problematic, leading to variable isotopic purity. cdnsciencepub.comVariable. cdnsciencepub.com
Diels-Alder Cycloaddition Deuterated butadienes, p-benzoquinone or 1,4-naphthoquinoneOffers excellent control over deuterium placement. Success depends on the availability of deuterated precursors. cdnsciencepub.comHigh isotopic purity achievable.
Acid-Catalyzed Exchange Anthracene, D₂SO₄ or p-toluenesulfonic acid-d, D₂O9,10-positions are most reactive, leading to mixtures of deuterated products. cdnsciencepub.comOften results in mixtures of mono- and polydeuterated species. cdnsciencepub.com
Base-Catalyzed Exchange Anthracene, Strong base, Deuterium sourceSelectivity depends on the kinetic acidity of the protons. cdnsciencepub.comNot specified for this compound.

Methodological Advancements in Deuteration Control

The synthesis of specifically deuterated anthracenes, including this compound, can be approached in two primary ways: by introducing deuterium after the construction of the carbon skeleton or by building the molecule from deuterated precursors. cdnsciencepub.com One of the established methods for introducing deuterium onto an aromatic ring is through the hydrolysis of organometallic derivatives with heavy water (D₂O). cdnsciencepub.com However, the preparation of the necessary organometallic precursors can be challenging, and the isotopic purity of the final product can be inconsistent. cdnsciencepub.com

A significant advancement in the synthesis of specifically deuterated anthracenes involves the use of the Diels-Alder reaction. This approach utilizes deuterated butadienes reacting with a suitable quinone, such as p-benzoquinone or 1,4-naphthoquinone. cdnsciencepub.com For instance, the synthesis of anthracene-1,4-d₂ has been achieved through this route, highlighting its potential for producing specifically deuterated anthracenes. cdnsciencepub.com The key to this method's success lies in the preparation of the specifically deuterated butadienes, which then allows for the controlled placement of deuterium in the final anthracene product. cdnsciencepub.com

Recent developments have also focused on late-stage deuteration, which introduces deuterium into a pre-existing aromatic framework. Metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful tool for this purpose. researchgate.net These methods offer the advantage of not requiring the synthesis of the entire molecule from scratch. For example, a metal-free approach using a triaryl carbenium ion as a mediator has been developed for the H/D exchange in aromatic compounds with D₂O as the deuterium source. researchgate.net Another innovative method utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O for efficient HIE in various aromatic compounds under mild conditions. researchgate.net Such advancements are crucial for providing more efficient and cost-effective routes to specifically deuterated compounds like this compound.

Assessment of Isotopic Purity and Regioselectivity in Synthesis

The successful synthesis of this compound is critically dependent on the ability to accurately determine its isotopic purity and confirm the specific location of the deuterium atom. Various analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

High-resolution mass spectrometry (HR-MS) is a powerful tool for evaluating the isotopic enrichment of deuterated compounds. nih.govrsc.org By analyzing the mass-to-charge ratio of the molecular ions, it is possible to distinguish between the deuterated and non-deuterated species and quantify their relative abundance. nih.gov This allows for the calculation of the isotopic purity of the synthesized this compound. For instance, a study on the synthesis of various deuterated anthracenes reported the isotopic composition with a precision of ±2 mol %. cdnsciencepub.com

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is indispensable for determining the regioselectivity of the deuteration. ¹H NMR can be used to observe the disappearance of the proton signal at the 1-position, while ²H NMR will show a signal corresponding to the deuterium atom at that specific location. This provides definitive evidence that the deuterium has been incorporated at the desired position on the anthracene ring. The combination of MS and NMR provides a comprehensive assessment of both the isotopic purity and the regiochemical integrity of the synthesized this compound. rsc.org

For example, in the synthesis of a series of deuterated anthracenes, the isotopic composition was determined, revealing varying levels of deuteration (d₀, d₁, d₂, etc.) in the final products. cdnsciencepub.com This detailed analysis is crucial for ensuring the quality and reliability of the deuterated compound for its intended applications.

Table 1: Isotopic Composition of a Synthesized Deuterated Anthracene Derivative

Isotopic SpeciesMolar Percentage (%)
d₀7
d₁85
d₂7
This table illustrates a hypothetical isotopic distribution for a synthesized batch of a deuterated anthracene, where the d₁ species (monodeuterated) is the major product. The data is based on findings where a synthesized product had an isotopic composition of 85% d₁, 7% d₀, and 7% d₂. cdnsciencepub.com

Spectroscopic Characterization of Anthracene 1 D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. In the case of anthracene-1-d, both deuterium (B1214612) (²H) and proton (¹H) NMR studies offer unique perspectives on the impact of isotopic substitution.

Deuterium (²H) NMR spectroscopy directly probes the environment of the deuterium nucleus. In deuterated aromatic compounds like this compound, the ²H NMR spectrum provides information about the quadrupolar splitting, which arises from the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient. acs.org This splitting can be observed at very high magnetic fields and is a consequence of the slight alignment of the molecules due to the interaction of the strong magnetic field with their anisotropic magnetic susceptibilities. acs.org The magnitude of the quadrupolar splitting is related to the orientation of the C-D bond with respect to the molecular frame, offering a means to study molecular conformation and alignment in various media. acs.org

While specific ²H NMR data for isolated this compound is not extensively detailed in the provided search results, the principles of ²H NMR of deuterated aromatic compounds suggest that a distinct resonance for the deuterium at the 1-position would be observed. The chemical shift of this signal would be very similar to the corresponding proton in undeuterated anthracene (B1667546), but the quadrupolar interaction would lead to a broader signal compared to a proton signal.

The substitution of a proton with a deuterium atom at a specific position in a molecule leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. This phenomenon simplifies the spectrum and aids in the assignment of the remaining proton signals. In the case of this compound, the signal corresponding to the proton at the 1-position is absent.

The ¹H NMR spectrum of undeuterated anthracene typically shows complex multiplets for the aromatic protons. researchgate.netchemicalbook.com For instance, in deuterated chloroform (B151607) (CDCl₃), the protons of anthracene appear as multiplets around δ 7.55 and 8.05 ppm, with a singlet for the protons at the 9 and 10 positions. researchgate.net The introduction of deuterium at the 1-position of anthracene would lead to a noticeable change in the multiplet patterns of the adjacent protons, particularly the proton at the 2-position, due to the removal of the H1-H2 coupling. This simplification helps in the unambiguous assignment of the remaining proton resonances.

A study on the synthesis of specifically deuterated anthracenes provided ¹H NMR data for various deuterated isomers, which can be used for comparison. cdnsciencepub.com Although specific data for this compound was not presented, the data for other isomers like anthracene-1,4-d₂ and anthracene-2,3-d₂ illustrate the principle of spectral simplification. cdnsciencepub.com For example, in anthracene-1,4-d₂, the spectrum shows multiplets at δ 7.45, 8.00, and 8.40 ppm. cdnsciencepub.com

Compound ¹H NMR Chemical Shifts (δ, ppm) Solvent
Anthracene~7.5 (m), ~8.0 (m), ~8.4 (s)CDCl₃
Anthracene-1,4-d₂7.45 (m, 4H), 8.00 (m, 2H), 8.40 (m, 4H)Not specified
Anthracene-2,3-d₂7.46 (m, 2H), 7.98 (m, 4H), 8.43 (s, 2H)Not specified
Anthracene-9,10-d₂7.46 (m, 4H), 8.03 (m, 4H)Not specified

Deuterium (2H) NMR Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of a hydrogen atom with a heavier deuterium atom significantly affects these vibrational frequencies, providing a clear spectroscopic signature of deuteration.

The most prominent effect of deuteration in the IR spectrum of this compound is the appearance of a new band corresponding to the C-D stretching vibration. arxiv.org This band appears at a lower frequency compared to the C-H stretching vibrations due to the increased reduced mass of the C-D oscillator. arxiv.org Quantum chemical calculations predict that for mono-deuterated polycyclic aromatic hydrocarbons (PAHs), the C-H stretching modes around 3.3 µm (approximately 3030 cm⁻¹) shift to about 4.4 µm (approximately 2270 cm⁻¹) for the C-D stretching mode. arxiv.org The intrinsic strength of the C-D stretch is also found to be about half that of the C-H stretch. arxiv.org

Furthermore, other vibrational modes involving the deuterated position are also affected. The C-H in-plane and out-of-plane bending vibrations also shift to lower frequencies upon deuteration. researchgate.net For instance, C-H bending modes at 8.6 and 11.3 µm are expected to shift to approximately 11.4 and 15.4 µm for the corresponding C-D bending modes. arxiv.org These shifts disrupt the pattern of C-H out-of-plane bending features typically observed in the 11–14 µm region. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Corresponding C-D Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3030~2270
Aromatic C-H In-plane Bend~1160~877
Aromatic C-H Out-of-plane Bend~885~650

Raman spectroscopy provides complementary information to IR spectroscopy. The deuteration of anthracene also leads to characteristic shifts in its Raman spectrum. While specific Raman data for this compound is limited in the provided search results, studies on fully deuterated anthracene (anthracene-d₁₀) demonstrate the expected changes. acs.org The C-D stretching vibrations in anthracene-d₁₀ are observed in the Raman spectrum, and their frequencies are in good agreement with theoretical calculations after applying a scaling factor. acs.org

For this compound, a new Raman band corresponding to the C-D stretch would be expected to appear in the region of 2200-2300 cm⁻¹. The intensities of other Raman bands, particularly those associated with the vibrations of the carbon skeleton, may also be subtly altered by the isotopic substitution.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or very near to a nanostructured metal surface. acs.org While anthracene itself is a weak scatterer and does not typically show a strong SERS signal, its derivatives can be studied using this technique. uchile.cl For SERS analysis of PAHs like anthracene, molecular assemblers or specific surface modifications are often necessary to bring the molecule close to the enhancing surface. uchile.clresearchgate.net

In the context of this compound, SERS could potentially be used to study its interaction with metal surfaces. The orientation of the adsorbed molecule can be inferred from the relative enhancement of different vibrational modes. uchile.cl For instance, if the anthracene ring orients parallel to the surface, the out-of-plane bending modes might be more significantly enhanced. The C-D vibrational modes of this compound would also be subject to enhancement, and their analysis could provide insights into the specific interaction of the deuterated part of the molecule with the surface. The SERS spectrum of anthracene shows characteristic peaks at approximately 401, 756, 1164, 1403, and 1563 cm⁻¹. researchgate.net It is expected that the SERS spectrum of this compound would exhibit similar features, with the addition of a band for the C-D vibration and potential shifts in other bands due to the isotopic substitution and surface interaction.

Terahertz (THz) Spectroscopy for Low-Frequency Modes

Terahertz (THz) spectroscopy is a valuable tool for investigating the low-frequency vibrational modes in molecules like anthracene and its deuterated isotopologues. oup.comresearchgate.net Studies on solid-state anthracene have utilized high-resolution THz spectrometers to observe these modes at cryogenic temperatures, such as 5 K. oup.comresearchgate.net For normal anthracene (anthracene-h10), low-frequency modes have been identified, and upon deuteration to anthracene-d10 (B48595), shifts in these vibrational frequencies are observed. oup.comresearchgate.netresearchgate.net For instance, in an anthracene-h10 crystal, lattice modes of au symmetry were found at 72 and 126 cm⁻¹, and a bu mode was located at 63 cm⁻¹. osti.gov In anthracene-d10, the corresponding frequencies are expected to be somewhat lower. osti.gov

Density functional theory (DFT) calculations, both for isolated molecules and for the solid state, have been employed to assign these low-frequency vibrational modes. oup.comresearchgate.net These calculations help in understanding the atomic motions associated with each mode and confirming the assignments made based on experimental data. researchgate.netresearchgate.net The agreement between calculated and experimental frequencies and their isotope shifts provides confidence in the mode assignments. researchgate.net For example, in solid-state anthracene-d10, DFT calculations predicted 15 modes below 250 cm⁻¹. researchgate.net

Analysis of Isotope Shift in Vibrational Frequencies

The substitution of hydrogen with deuterium in anthracene leads to predictable shifts in its vibrational frequencies, a phenomenon known as the isotope effect. libretexts.org This effect is particularly pronounced for vibrational modes involving the substituted atom. libretexts.org Due to the increased mass of deuterium compared to protium, the vibrational frequency of C-D bonds is lower than that of C-H bonds. rsc.org This results in a downshift in the corresponding spectral peaks. libretexts.org

Theoretical calculations, such as those using the B3LYP density functional method, have been shown to reliably predict the vibrational frequencies and isotope shifts for both neutral anthracene and its radical cation. lookchemmall.com For example, in singly deuterated anthracene, the intense quartet C–H out-of-plane (oop) vibration shifts from 13.93 μm to 13.67 μm, with a decrease in intensity. oup.com A new feature characteristic of the solo C–D oop motion appears around 15.12 μm. oup.com The study of these isotope shifts is a powerful tool for assigning vibrational modes and can be used to analyze the spectra of deuterated polycyclic aromatic hydrocarbons (PAHs) in various environments, including interstellar space. oup.com The changes in vibrational frequencies upon deuteration affect the entire molecule to some extent, not just the C-D bond vibrations. libretexts.org

Vibrational Mode Assignment and Anharmonicity Studies

The assignment of vibrational modes in anthracene and its deuterated isotopologues is a complex task that benefits from a combination of experimental techniques and theoretical calculations. lookchemmall.comaip.org Fluorescence excitation and single-vibronic-level (SVL) fluorescence spectra of jet-cooled anthracene species, including 9d₁-anthracene, have provided detailed information for ground and excited state vibrational assignments. aip.orgaip.org These assignments are often compared with and supported by ab initio and density functional theory (DFT) calculations. lookchemmall.comacs.org

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, significantly influences the infrared spectra of PAHs. arxiv.orgillinois.edu Anharmonic computations are crucial for accurately interpreting experimental spectra, which often feature combination bands and overtones in addition to fundamental vibrations. arxiv.org For instance, a careful treatment of anharmonicity, including 2- and 3-quanta modes, is necessary to understand the rich details of the infrared spectrum. arxiv.org The study of anharmonic effects is essential for analyzing high-resolution infrared data, such as that obtained from the James Webb Space Telescope, and for populating spectroscopic databases with accurate theoretical spectra. illinois.edutandfonline.com

The table below presents a selection of calculated vibrational frequencies for anthracene-d10, illustrating the complexity of the vibrational spectrum. lookchemmall.com

Symmetry Calculated Frequency (cm⁻¹) B3LYP Approximate Mode Description
ag382Ring Torsion
ag602Ring Deformation
ag709Ring Deformation
ag842Ring Deformation
ag1156In-plane C-H Bending, Ring Deformation
ag1388In-plane C-H Bending, Ring Deformation
ag1402In-plane C-H Bending, Ring Deformation
ag1534In-plane C-H Bending, Ring Deformation
ag2258C-D Stretching
ag2266C-D Stretching
ag2288C-D Stretching

Table 1: Calculated Vibrational Frequencies for Anthracene-d10. lookchemmall.com

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of anthracene is characterized by transitions to its low-lying excited singlet states. The first electronic transition, S₁ ← S₀, is polarized along the short molecular axis and corresponds to a ¹B₂ᵤ ← ¹Ag transition. aip.org Theoretical calculations at the PBE0 level place the vertical excitation energy for this transition at 3.30 eV with an oscillator strength of 0.056. rsc.org The second excited state, a ¹B₃ᵤ state, has a calculated vertical excitation energy of 3.96 eV and a much weaker oscillator strength. rsc.org

Experimental absorption spectra of anthracene in solution, for example in cyclohexane (B81311), show characteristic vibronic structure. omlc.org Deuteration is not expected to significantly alter the electronic transition energies, but it can influence the vibrational fine structure observed in the spectrum. The study of deuterated analogs helps in the assignment of vibronic bands in the electronic spectrum. aip.org

Fluorescence Spectroscopy and Excited State Dynamics

Anthracene exhibits characteristic structured fluorescence emission from its first excited singlet state (S₁). researchgate.net In cyclohexane, the emission spectrum shows resolved peaks, with the 0-0 transition being prominent. omlc.orgresearchgate.net The photophysical dynamics of excited anthracene, including processes like intersystem crossing to the triplet manifold, are influenced by isotopic substitution. faccts.de

Deuteration can affect the rates of non-radiative decay processes. rsc.org Specifically, replacing hydrogen with deuterium can reduce non-radiative decay, leading to potential changes in fluorescence quantum yield and lifetime. rsc.org For instance, studies on 9,10-dicyanoanthracene (B74266) have shown that deuterium substitution on both the electron acceptor and donor leads to an increase in the emission lifetime of contact ion pairs. unige.chunige.ch However, the effect of deuteration on the electrochemiluminescence efficiency of anthracene has been observed to cause a decrease, which is attributed to the quenching of triplets by radical ions in solution. researchgate.net

The fluorescence spectrum of anthracene in cyclohexane is presented below.

Wavelength (nm) Emission Intensity (Arbitrary Units)
~380High
~400Maximum
~425Medium
~450Low

Table 2: Representative Fluorescence Emission of Anthracene in Cyclohexane. omlc.orgresearchgate.net

The fluorescence lifetime of anthracene is a key parameter in understanding its excited-state dynamics. In collision-free conditions in the vapor phase, the fluorescence lifetime of anthracene is constant within the first excited singlet state. researchgate.net In solution, the lifetime can be influenced by the solvent. For example, at 20 °C, the fluorescence lifetime of anthracene in cyclohexane is a standard reference value. nih.govscispace.com

The effect of deuterium substitution on the fluorescence lifetime has been a subject of investigation. Early studies on perprotonated and perdeuterated aromatic hydrocarbons in rigid media at 77°K found no significant change in the fluorescence lifetime upon deuteration. aip.orgaip.org This suggested that S₁→S₀ internal conversion is not a major deactivation pathway in these systems. aip.orgaip.org More recent studies have shown that for certain systems, such as contact ion pairs involving 9,10-dicyanoanthracene, deuteration leads to an increase in the fluorescence lifetime. unige.chunige.ch The fluorescence lifetime of anthracene in cyclohexane has been reported to be approximately 4.4 ns at a concentration of 5 mg/L with an excitation wavelength of 254.5 nm. buct.edu.cn

The table below lists some reported fluorescence lifetimes for anthracene in different environments.

Solvent Concentration Excitation Wavelength (nm) Fluorescence Lifetime (ns)
Cyclohexane5 mg/L254.5~4.4
Toluene--~11 (monomer form)
Aqueous Solution (SIB)--~23.1

Table 3: Fluorescence Lifetimes of Anthracene. buct.edu.cnnih.gov

Quantum Yield Determinations

Jet Spectroscopy for Isolated Molecular States

Supersonic jet spectroscopy is a powerful technique for studying the properties of isolated, cold molecules, free from the complexities of solvent or matrix interactions. aip.org This method has been applied to anthracene and its deuterated derivatives, including 9d1-anthracene, to obtain highly resolved fluorescence excitation and dispersed fluorescence spectra. aip.orgaip.org

In these jet-cooled experiments, the vibrational and rotational structure of the electronic transitions can be clearly observed. aip.orgresearchgate.netnih.gov For this compound (assuming similar behavior to 9d1-anthracene due to the single deuterium substitution), the spectra can be analyzed to determine ground and excited state vibrational frequencies. aip.org Although this compound has C2v symmetry, its spectra are often similar to that of the highly symmetric (D2h) non-deuterated anthracene, allowing for analysis based on the more straightforward D2h symmetry considerations. aip.org

The analysis of the rotational band contours in the high-resolution spectra allows for the unambiguous assignment of vibrational symmetries in the excited state. researchgate.net Such studies are crucial for a comprehensive understanding of the excited-state dynamics, including intramolecular photophysical processes. aip.org

Mass Spectrometry (MS)

Isotope Tracing and Label Distribution Analysis

Mass spectrometry is an essential tool for analyzing isotopically labeled compounds like this compound. The mass difference between the deuterated and non-deuterated forms allows for its use as a stable isotope tracer in various applications. researchgate.netmdpi.com Isotope tracing involves introducing a labeled compound into a system and monitoring its fate and the distribution of the label in various products. researchgate.net

In the context of a chemical reaction or a biological system, this compound can be used to probe reaction mechanisms. For instance, in photodimerization reactions of anthracene, the use of 9-d-anthracene has been employed to investigate kinetic isotope effects and the influence of hyperfine interactions. fsu.edu While direct irradiation showed a negligible kinetic isotope effect on the dimerization rate, a notable difference in the ratio of head-to-head and head-to-tail isomers was observed for the deuterated product. fsu.edu

Mass spectrometry is the primary analytical technique for determining the enrichment and distribution of the isotopic label. researchgate.net By analyzing the mass spectrum of a sample containing this compound, one can quantify the amount of the deuterated compound relative to its unlabeled counterpart. researchgate.net This information is critical for calculating metabolic fluxes or understanding reaction pathways. researchgate.netmdpi.com The analysis of the fragmentation patterns in the mass spectrum can also provide insights into the structure of the molecule and the position of the deuterium label. researchgate.net

Label distribution analysis, often performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), determines the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) in a sample. researchgate.netthecvf.com This allows for a detailed understanding of how the isotopic label is distributed throughout a molecule or a population of molecules.

Theoretical and Computational Studies of Anthracene 1 D

Quantum Chemical Calculations

The theoretical investigation of Anthracene-1-d, a selectively deuterated polycyclic aromatic hydrocarbon, relies heavily on quantum chemical calculations to elucidate its fundamental properties. These computational methods provide a molecular-level understanding that complements and often predicts experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for studying anthracene (B1667546) and its derivatives due to its balance of computational cost and accuracy. researchgate.netcitedrive.comdergipark.org.trnih.govresearchgate.netresearchgate.netacs.org Various functionals, such as B3LYP, are commonly employed with different basis sets to model the electronic structure and related properties. researchgate.netnih.govresearchgate.net For instance, DFT calculations have been used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of anthracene systems. researchgate.netnih.gov Studies on related anthracene derivatives have demonstrated that DFT can predict molecular parameters like bond lengths and angles with good agreement with experimental data. researchgate.netnih.gov The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), can influence the accuracy of these predictions. researchgate.netnih.gov

Theoretical studies on anthracene derivatives have utilized DFT to investigate intramolecular charge transfer, a key factor in the functionality of many organic materials. researchgate.net Furthermore, DFT is instrumental in calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of the molecule. nih.govdntb.gov.ua The energy gap between HOMO and LUMO, for example, provides insights into the kinetic stability and potential applications in optoelectronics. nih.gov

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, another foundational quantum chemical approach, has also been applied to the study of anthracene. dergipark.org.trmdpi.com While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF provides a valuable baseline for theoretical analysis. dergipark.org.tr Restricted Hartree-Fock (RHF) calculations, often paired with basis sets like 6-31G, have been used to study the molecular geometry of anthracene. researchgate.net Comparative studies have shown that HF methods tend to predict higher energy band gaps compared to DFT methods for the same basis set. dergipark.org.tr The evaluation of the HFD (Hartree-Fock Dispersion) model has shown that it can yield equilibrium geometries and binding energies for aromatic clusters that are very similar to those obtained from more computationally intensive MP2 calculations. acs.org

Molecular Structure and Energy Optimization

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. Both DFT and HF methods are employed to find the minimum energy structure. researchgate.netdergipark.org.tr For the parent anthracene molecule, geometry optimization has been performed using various levels of theory, such as RHF/6-31G and B3LYP/6-31G. researchgate.net These calculations predict bond lengths and angles, which have been shown to be in good agreement with experimental values for related compounds. nih.gov

The process of energy optimization involves finding the molecular geometry that corresponds to the lowest point on the potential energy surface. aip.org For anthracene and its derivatives, this is a critical step before further analysis of properties like vibrational frequencies or electronic transitions can be performed. researchgate.netajol.info The choice of the basis set in these calculations, for example, LanL2MB, can be significant in achieving accurate results. dergipark.org.tr The optimized structure serves as the foundation for predicting a wide range of molecular properties.

Prediction and Simulation of Spectroscopic Parameters (IR, NMR, UV-Vis)

Quantum chemical calculations are powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the IR spectrum, which arises from the vibrations of the molecule's chemical bonds. dergipark.org.tr For the parent anthracene, DFT calculations have been used to assign the fundamental vibrational modes. researchgate.net The calculated C-H stretching vibrations in anthracene, for instance, have shown good agreement with experimental observations. dergipark.org.tr These calculations can help in understanding how the isotopic substitution of deuterium (B1214612) for hydrogen at the 1-position affects the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of the carbon and hydrogen (or deuterium) atoms in the molecule. dergipark.org.tr For anthracene, DFT calculations have been used to determine the identity of the molecular structure by correlating calculated and experimental NMR spectra. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra, which correspond to electronic transitions between molecular orbitals. acs.orgchemrxiv.org For anthracene derivatives, TD-DFT calculations have been used to predict the absorption wavelengths and understand the nature of the electronic excitations. acs.org The simulated spectra can be compared with experimental data to validate the computational model. aip.org

Force Field Calculations and Vibrational Analysis

Force field calculations offer a computationally less intensive alternative to quantum mechanical methods for studying large molecular systems and their dynamics. These methods rely on a set of empirical energy functions to describe the potential energy of a system as a function of its atomic coordinates.

For anthracene, force fields have been developed and evaluated for their ability to reproduce experimental data, such as crystal structures. ru.nlnih.gov A complete set of force constants for anthracene has been derived from ab initio calculations at the HF/4-21G level and scaled to fit experimental frequencies of naphthalene-d0 and -d8. acs.org This approach has been successful in reproducing the fundamental frequencies with high accuracy. acs.org

Vibrational analysis based on these force fields can provide detailed information about the vibrational modes of the molecule. smu.edu By calculating the potential energy distribution, specific atomic motions can be assigned to each vibrational frequency. researchgate.net This is particularly useful for understanding how the isotopic substitution in this compound alters the vibrational spectrum compared to the parent molecule.

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and charge distribution is fundamental to predicting the chemical reactivity and physical properties of this compound.

Electronic Structure: The electronic structure is primarily described by the arrangement of electrons in molecular orbitals. DFT and HF methods are used to calculate the energies and shapes of these orbitals. dergipark.org.trresearchgate.netresearchgate.netacs.orgacs.org The HOMO and LUMO are of particular interest, as their energy difference (the HOMO-LUMO gap) is related to the molecule's electronic excitability and chemical stability. nih.gov For anthracene derivatives, the introduction of different substituent groups has been shown to modify the electronic structure and, consequently, their charge transport properties. acs.orge-asct.org

Charge Distribution Analysis: The distribution of electron density within the molecule can be analyzed using various computational techniques. Mulliken charge analysis, for example, provides a way to assign partial charges to each atom in the molecule. e-asct.org This information is valuable for understanding intermolecular interactions and the molecule's polarity. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge transfer and delocalization within the molecule. researchgate.net These analyses have been applied to various anthracene derivatives to understand their stability and reactivity. researchgate.net The molecular electrostatic potential (MEP) can also be calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net

Investigations of Excited States and Radiationless Transitions: Deuterium Effect

The substitution of hydrogen with deuterium in an aromatic hydrocarbon, such as in this compound, has a discernible impact on the photophysical properties of the molecule, particularly concerning its excited states and the pathways of radiationless transitions. This "deuterium effect" is a key area of investigation for understanding the fundamental processes of energy dissipation in photoexcited molecules.

Studies have shown that deuteration influences the quenching of the triplet excited states of aromatic hydrocarbons by molecular oxygen. aip.orgcapes.gov.br In experiments using ultraviolet light flash excitation, the triplet decay time of deuterated aromatic hydrocarbons, including anthracene, was studied in a polystyrene matrix at room temperature. capes.gov.braip.org The quenching constants (γ) were determined, and the ratio of these constants between the protonated (p) and deuterated (d) versions of the molecules, γ(p)/γ(d), was calculated. For anthracene, this ratio was found to be 1.2 ± 0.1. aip.orgcapes.gov.br This effect is interpreted through the lens of Franck-Condon factors and an energy transfer model where the excited states of oxygen are generated, and the excess energy is dissipated through the vibrational modes of the aromatic molecule. aip.orgcapes.gov.braip.org

The primary radiationless transitions from the first excited singlet state (S₁) are internal conversion (IC) to the ground state (S₀) and intersystem crossing (ISC) to a triplet state (T₁). Theoretical and experimental work suggests that for anthracene, the main pathway for radiationless transition from the S₁ state is internal conversion, with mixing with the triplet state being negligibly small. nih.gov Ultrahigh-resolution spectroscopy of anthracene-h₁₀ and its fully deuterated counterpart, anthracene-d₁₀, revealed that the magnetic moment in the S₁ state arises from coupling with a higher singlet state (S₂), not from significant interaction with a triplet state. nih.gov

Conversely, other studies have reported notable, and sometimes irregular, inverse deuterium isotope effects on the singlet-to-triplet intersystem crossing in jet-cooled anthracene molecules. acs.org The specific position of the deuterium substitution can also play a role in its effect on radiationless transitions. acs.org First-principles calculations on polyacenes, including anthracene, have been employed to investigate the influence of deuteration on photophysical properties, specifically calculating rate constants for internal conversion. helsinki.firsc.orgrsc.org These computational approaches aim to provide a more detailed understanding of how anharmonicity and isotopic substitution affect these non-radiative decay processes. rsc.org

Table 1: Deuterium Effect on Oxygen Quenching of Triplet Excited States This table presents the ratio of quenching constants for protonated (p) versus deuterated (d) aromatic hydrocarbons in a polystyrene matrix.

Aromatic HydrocarbonQuenching Constant Ratio (γ(p)/γ(d))
Anthracene1.2 ± 0.1
1,2-Benzanthracene1.2 ± 0.1
Pyrene1.9 ± 0.2
Chrysene1.4 ± 0.2
Naphthalene2.5 ± 0.4
Data sourced from The Journal of Chemical Physics. aip.orgcapes.gov.br

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex mechanisms governing the behavior of molecules like this compound. Through various theoretical approaches, researchers can gain insights into reaction pathways, excited-state dynamics, and the principles behind their photophysical properties.

Density Functional Theory (DFT) is a prominent method used to study reaction mechanisms involving anthracene. For instance, DFT calculations have been used to investigate the mechanism of copper (II) complex formation with an anthracene-9-carbaldehyde derivative, proposing a multi-step reaction pathway with several intermediates and transition states. dergipark.org.tr Similarly, computational models have explored the oxidation of anthracene by fungal laccase enzymes, using DFT to detail the electron transfer processes from the anthracene molecule to the copper site in the enzyme. researchgate.net These models provide a molecular-level picture of substrate-enzyme interactions and the energetics of the catalytic cycle.

First-principles calculations are also crucial for understanding the photophysics of deuterated anthracenes. helsinki.fi New methods have been proposed for calculating internal conversion rate constants (k_IC) that include anharmonic effects, which are particularly important for transitions with large energy gaps. rsc.org By applying these methods to normal and fully deuterated anthracene, the influence of isotopic substitution on non-radiative transition rates can be quantified. helsinki.firsc.org Such calculations have shown that for some polyacenes, non-adiabatic coupling can induce mixing between excited states (e.g., S₁ and S₂), and that this mixing can be significantly affected by deuteration. helsinki.firsc.org

Furthermore, theoretical calculations are used to establish design principles for new materials. By analyzing the vibronic coupling constants and transition dipole moments of various blue-emitting anthracene derivatives, researchers have developed principles for enhancing quantum yield. rsc.org These studies, using concepts like vibronic coupling density, have found that internal conversions and vibrational relaxations are primarily driven by the anthracene core, while fluorescence enhancement can be achieved by modifying side groups to induce torsional distortion in the excited state. rsc.org Computational models have also been developed for molecular chemical sensors where an anthracene moiety acts as a component in a molecular junction, with calculations predicting the current-voltage characteristics and the negative differential resistance (NDR) phenomena based on the molecule's electronic structure. rsc.org

Applications of Deuterated Anthracene in Advanced Chemical Research

Mechanistic Elucidation via Isotope Tracing

Reaction Mechanism and Pathway Determination in Organic Transformations

The presence of a deuterium (B1214612) atom at a specific position in a molecule acts as a "label" that can be tracked using various analytical techniques, most notably nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov This allows chemists to determine which bonds are broken and formed during a reaction and to identify the transient intermediates that may be involved. clearsynthdeutero.com For instance, in complex organic transformations involving anthracene (B1667546), the use of Anthracene-1-d can help to distinguish between different possible reaction pathways. By analyzing the position of the deuterium atom in the final product, researchers can deduce the sequence of events at the molecular level. google.comgoogle.comepo.org

This isotopic labeling is crucial for verifying or refuting proposed reaction mechanisms. For example, in electrophilic aromatic substitution reactions, the position of the deuterium label in the product can confirm the regioselectivity of the reaction and provide evidence for the formation of specific carbocation intermediates. researchgate.net

Kinetic Isotope Effect (KIE) Studies

A key application of this compound is in the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. osti.gov

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced by deuterium, resulting in a primary KIE (kH/kD) greater than 1. The magnitude of the KIE can provide detailed information about the transition state of the bond-breaking step.

A notable example is the nitration of anthracene. Studies using anthracene-9-d have revealed significant primary kinetic isotope effects, indicating that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction under certain conditions. For the nitration of anthracene-9-d with nitronium tetrafluoroborate, the kH/kD was found to be 2.6 ± 0.3 in sulfolane (B150427) and 6.1 ± 0.6 in acetonitrile, providing strong evidence for a slow proton transfer from the intermediate arenium ion. researchgate.net

ReactionSubstrateSolventkH/kD
NitrationAnthracene-9-dSulfolane2.6 ± 0.3
NitrationAnthracene-9-dAcetonitrile6.1 ± 0.6

These KIE studies, enabled by selectively deuterated compounds like this compound, are instrumental in building a detailed picture of reaction mechanisms. rsc.org

Photochemical Reaction Mechanisms (e.g., Dimerization)

Anthracene and its derivatives are well-known for their rich photochemistry, particularly their ability to undergo photodimerization upon exposure to UV light. rsc.orgacs.org This [4+4] cycloaddition reaction has been a subject of intense study, and deuteration provides a means to investigate its mechanism in greater detail. nih.gov

Role in Materials Science and Organic Electronics

The unique properties of deuterated anthracene extend beyond mechanistic studies and into the realm of materials science and organic electronics. The substitution of hydrogen with deuterium can subtly alter the electronic and vibrational properties of the molecule, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). clearsynthdeutero.comresearchgate.netbeilstein-journals.org

Synthesis of Labeled Organic Semiconductors and Advanced Materials

Deuterium-labeled organic semiconductors, including derivatives of anthracene, are synthesized to enhance the stability and efficiency of organic electronic devices. clearsynthdeutero.comgoogle.com The C-D bond's greater strength compared to the C-H bond can lead to increased operational stability of the devices by suppressing degradation pathways that involve the cleavage of these bonds. google.comgoogle.comepo.org

The synthesis of these labeled materials often involves incorporating deuterated building blocks, such as deuterated benzene (B151609) derivatives, in the final steps of the molecular assembly. google.com This allows for the strategic placement of deuterium atoms at positions that are most susceptible to degradation or that play a crucial role in the material's electronic properties.

Optimization of Materials for Organic Electronic Devices (OLEDs, OPVs)

The replacement of hydrogen with deuterium in the molecular structure of organic materials used in OLEDs can significantly improve device lifetime. google.com The carbon-deuterium (C-D) bond has a lower vibrational energy compared to the carbon-hydrogen (C-H) bond. This difference reduces non-radiative decay pathways for excitons, which are responsible for light emission in OLEDs. google.comgoogle.com By minimizing these energy loss pathways, more energy is channeled into light emission, leading to higher efficiency and a longer operational lifespan for the device. google.com For instance, in blue OLEDs, which are critical for white light generation, the higher energy of blue photons often leads to faster degradation. google.com The use of deuterated materials, such as anthracene-d10 (B48595), as a foundational building block for OLED materials can extend the device's service life by 5 to 20 times. google.com

In the context of OPVs, deuterated anthracene derivatives are used to study and optimize charge transport and exciton (B1674681) dynamics. clearsynthdeutero.com The unique spectroscopic signature of deuterated compounds allows researchers to trace the movement of charges and the behavior of excitons within the device, providing insights into fundamental processes that govern device efficiency. clearsynthdeutero.comwku.edu This understanding is crucial for designing and synthesizing new materials with improved photovoltaic performance. clearsynthdeutero.com

Environmental Fate and Biodegradation Studies

Deuterated polycyclic aromatic hydrocarbons (PAHs), including anthracene-d, serve as powerful tools for studying the environmental fate and biodegradation of this class of persistent organic pollutants.

Stable Isotope Probing (SIP) for Microorganism Identification

Stable Isotope Probing (SIP) is a cultivation-independent technique used to identify microorganisms responsible for the degradation of specific pollutants in their natural environment. asm.org In this method, a substrate labeled with a stable isotope, such as ¹³C or deuterium, is introduced into a contaminated sample. Microorganisms that consume the labeled substrate incorporate the isotope into their cellular components, such as DNA. asm.org By extracting and analyzing the "heavy" DNA, researchers can identify the specific organisms that are actively degrading the pollutant. asm.orgcore.ac.uk

Studies have utilized ¹³C-labeled anthracene to identify bacterial groups responsible for its degradation in contaminated soils and aquifer sediments. asm.orgcore.ac.ukcabidigitallibrary.org For example, in a study of bioreactor-treated soil from a former manufactured-gas plant, SIP with [U-¹³C]anthracene identified three bacterial groups as anthracene degraders: one closely related to the genus Altererythrobacter and two similar to bacteria within the order Rhizobiales. core.ac.uk Another study using DNA-based SIP identified Variovorax species and an unclassified bacterium as active anthracene degraders in a landfill leachate-contaminated aquifer. cabidigitallibrary.org Under anaerobic conditions, SIP has identified species of Methylibium and Legionella, as well as an unclassified Rhizobiales species, as being involved in anthracene degradation. nih.gov

While these examples use ¹³C, deuterated anthracene can also be used in SIP studies, particularly in combination with techniques like Raman microspectroscopy, to trace the metabolic activity of microorganisms at the single-cell level.

Tracing Environmental Transformation Pathways of Polycyclic Aromatic Hydrocarbons

Isotopically labeled PAHs are invaluable for tracing their transformation pathways in the environment. By introducing a known amount of a deuterated PAH like anthracene-d into an environmental sample, researchers can follow its degradation and identify the resulting metabolites. This approach helps to elucidate the complex chemical and biological reactions that PAHs undergo in soil and water. nih.gov

While stable isotope-assisted metabolomics (SIAM) has been noted to be less effective with deuterated compounds due to chromatographic shifts, the principle of using labeled compounds to trace biotransformation remains a key application. nih.gov The distinct mass of the deuterated compound and its metabolites allows them to be distinguished from naturally occurring, unlabeled compounds in the sample matrix. This enables the construction of detailed degradation pathways and provides insights into the persistence and potential for natural attenuation of these pollutants. nih.gov

Analytical Chemistry Applications

Deuterated compounds, including this compound, are widely used as internal standards in quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.compubcompare.aimonadlabtech.com

Use as Internal Standards in Quantitative Analysis (e.g., Mass Spectrometry)

An internal standard is a known amount of a compound that is added to a sample before analysis. monadlabtech.com It is chosen to be chemically similar to the analyte of interest but distinguishable by the analytical instrument. monadlabtech.com Deuterated standards are ideal for this purpose because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, extraction, and chromatography. pubcompare.aimonadlabtech.com However, their difference in mass allows them to be easily distinguished by a mass spectrometer. clearsynth.com

In the analysis of PAHs, a deuterated standard like anthracene-d10 is often added to samples to quantify the concentration of anthracene and other PAHs. brieflands.comnih.govtdi-bi.com By comparing the detector response of the analyte to that of the known amount of the internal standard, analysts can correct for variations in injection volume, detector response, and sample loss during preparation. monadlabtech.comtexilajournal.com This significantly improves the accuracy and precision of the quantitative results. clearsynth.coma-2-s.com

Table 1: Examples of Deuterated Internal Standards in PAH Analysis

Internal Standard Application Reference
Anthracene-d10 Determination of PAHs in tap water and water for injection brieflands.com
Anthracene-d10 Determination of PAHs in mineral water nih.gov
Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12 Determination of PAHs in plant leaves mdpi.com

Enhanced Analytical Precision and Signal Interpretation

The use of deuterated internal standards like this compound leads to enhanced analytical precision and more reliable signal interpretation. clearsynth.com Because the internal standard and the analyte co-elute or elute very closely in chromatographic separations, they experience similar matrix effects. texilajournal.comnsf.gov Matrix effects, caused by other components in the sample, can suppress or enhance the analyte signal, leading to inaccurate quantification. clearsynth.commonadlabtech.com By using a deuterated internal standard, the ratio of the analyte signal to the internal standard signal remains constant even if both are affected by the matrix, thus compensating for these effects. clearsynth.comtexilajournal.com

This compensation is crucial for achieving reliable and reproducible results, especially when analyzing trace levels of contaminants in complex environmental or biological samples. a-2-s.com Furthermore, the use of isotopically labeled standards facilitates method validation and ensures the robustness of the analytical procedure. clearsynth.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.